1-(4-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide
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Description
1-(4-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H21ClN4O2 and its molecular weight is 372.85. The purity is usually 95%.
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Biological Activity
The compound 1-(4-chlorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a chlorophenyl group, a tetrahydrocyclopentapyrazole moiety, and a pyrrolidine core. The presence of these functional groups suggests potential interactions with various biological targets.
Research indicates that compounds similar to the one often exhibit neuroprotective and anti-inflammatory properties. For instance, studies on related pyrazole derivatives have shown their ability to inhibit the production of pro-inflammatory cytokines and nitric oxide in activated microglia, which are critical in neuroinflammatory conditions such as Parkinson's disease (PD) .
Key Mechanisms:
- Inhibition of Nitric Oxide Production : Compounds with similar structures have been shown to significantly reduce nitric oxide levels in LPS-stimulated microglial cells.
- Cytokine Suppression : These compounds can inhibit the release of pro-inflammatory cytokines like TNF-alpha and IL-6.
- NF-kB Pathway Modulation : Targeting the NF-kB signaling pathway is a common mechanism through which these compounds exert their effects on inflammation and neuroprotection .
Biological Activity
The biological activity of the compound can be summarized as follows:
Activity Type | Description |
---|---|
Neuroprotective | Protects dopaminergic neurons from degeneration in models of PD. |
Anti-inflammatory | Reduces inflammation by inhibiting microglial activation and cytokine release. |
Cytotoxicity | Potential cytotoxic effects against certain cancer cell lines have been noted. |
Case Studies
- Neuroprotection in PD Models : A study demonstrated that a structurally similar compound provided significant neuroprotection by reducing glial activation and improving behavioral outcomes in MPTP-induced neurotoxicity models .
- Cytotoxicity Against Cancer Cells : Research has indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
Research Findings
Recent studies have highlighted the pharmacological potential of compounds with similar structures:
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2/c1-23-17(15-3-2-4-16(15)22-23)10-21-19(26)12-9-18(25)24(11-12)14-7-5-13(20)6-8-14/h5-8,12H,2-4,9-11H2,1H3,(H,21,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFHRROWTOKPGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)CNC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.